3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine
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Overview
Description
3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine is a chemical compound that belongs to the family of benzylpiperidine-based derivatives This compound is notable for its unique structure, which includes a piperidine ring, a benzyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Formation of the Fluoropyridine Moiety: The fluoropyridine moiety is synthesized through nucleophilic substitution reactions involving fluorine-containing reagents.
Coupling Reactions: The final step involves coupling the benzylpiperidine and fluoropyridine fragments under suitable conditions, such as using coupling agents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Benzylpiperidine: Similar structure but lacks the fluoropyridine moiety.
Fluoropyridine: Contains the fluoropyridine moiety but lacks the piperidine and benzyl groups.
Uniqueness
3-(4-Benzylpiperidine-1-carbonyl)-5-fluoropyridine is unique due to its combination of a piperidine ring, benzyl group, and fluoropyridine moiety
Properties
Molecular Formula |
C18H19FN2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C18H19FN2O/c19-17-11-16(12-20-13-17)18(22)21-8-6-15(7-9-21)10-14-4-2-1-3-5-14/h1-5,11-13,15H,6-10H2 |
InChI Key |
DNRKVQVCJDRZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CN=C3)F |
Origin of Product |
United States |
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